molecular formula C8H11BrN2S B13539230 5-Bromo-2-(piperidin-3-yl)thiazole

5-Bromo-2-(piperidin-3-yl)thiazole

Cat. No.: B13539230
M. Wt: 247.16 g/mol
InChI Key: SHMCAMRAQMICEG-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-yl)thiazole: is a heterocyclic compound with the following chemical structure:

IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol\text{IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol} IUPAC Name: 1-(5-bromo-1,3-thiazol-2-yl)-3-piperidinol

This compound features a thiazole ring fused with a piperidine ring, and the bromine atom is positioned at the 5-position of the thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5-Bromo-2-(piperidin-3-yl)thiazole. One common method involves the reaction of 2-amino-5-bromothiazole with piperidine under appropriate conditions. The bromine substitution occurs selectively at the 5-position of the thiazole ring.

Industrial Production Methods: While specific industrial production methods may not be widely documented, laboratory-scale synthesis provides a starting point for further optimization and scale-up.

Chemical Reactions Analysis

Reactivity: 5-Bromo-2-(piperidin-3-yl)thiazole can participate in various chemical reactions, including:

    Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: Functional groups within the molecule may be oxidized or reduced.

    Ring-Closure Reactions: The piperidine and thiazole rings can participate in cyclization reactions.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Cyclization: Acidic conditions or base-catalyzed cyclization.

Major Products: The major products depend on the specific reaction conditions. For example, reduction of the carbonyl group could yield the corresponding alcohol, while bromination could lead to a dibromo derivative.

Scientific Research Applications

Chemistry: Researchers explore the reactivity of 5-Bromo-2-(piperidin-3-yl)thiazole in synthetic chemistry, designing novel derivatives for drug discovery and materials science.

Biology and Medicine:

Industry: The compound’s unique structure may find applications in the development of agrochemicals, pharmaceuticals, or materials.

Mechanism of Action

The precise mechanism of action remains an active area of research. its biological effects likely involve interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While 5-Bromo-2-(piperidin-3-yl)thiazole is unique due to its specific substitution pattern, it shares similarities with other thiazole-containing compounds. Further comparative studies would reveal its distinct features.

Remember that this compound’s potential applications extend beyond what we’ve covered here, and ongoing research may uncover additional uses and mechanisms

Properties

IUPAC Name

5-bromo-2-piperidin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2S/c9-7-5-11-8(12-7)6-2-1-3-10-4-6/h5-6,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCAMRAQMICEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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